Nonapeptid-1

Übersicht

Beschreibung

Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of alpha-melanocyte-stimulating hormone. It is primarily used as a skin-lightening agent due to its ability to inhibit melanin production. Nonapeptide-1 was initially derived from the yeast Streptomyces clavifer and is now synthesized using recombinant genetic technology .

Wissenschaftliche Forschungsanwendungen

Nonapeptid-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht wird seine Rolle bei der Hemmung der Melaninproduktion und seine Auswirkungen auf Melanozyten.

Medizin: Wird untersucht für sein Potenzial bei der Behandlung von Hyperpigmentierungserkrankungen und als Mittel zur Aufhellung der Haut in kosmetischen Formulierungen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Antagonist des Alpha-Melanotropin-Hormons wirkt. Es konkurriert mit dem natürlichen Liganden um die Bindung an den Melanocortin-1-Rezeptor auf Melanozyten, wodurch die Aktivierung der Tyrosinase, eines wichtigen Enzyms bei der Melaninproduktion, verhindert wird. Durch Hemmung der Tyrosinaseaktivität reduziert this compound die Melaninproduktion und trägt dazu bei, die Haut aufzuhellen .

Wirkmechanismus

Target of Action

Nonapeptide-1, also known as Melanostatine™ 5, is a synthetic biomimetic peptide that acts as an antagonist of α-MSH (melanin-stimulating hormone) . It primarily targets the melanocortin-1 receptor (MC1-R) on melanocytes . The MC1-R is a crucial receptor involved in the regulation of melanin synthesis .

Mode of Action

Nonapeptide-1 interacts with its target by blocking the MC1-R receptors on melanocytes . This action prevents the activation of the receptor by α-MSH, thereby inhibiting melanin production . Nonapeptide-1 appears to interfere with the function of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes . By impeding tyrosinase function, Nonapeptide-1 appears to inhibit melanocyte pigment production .

Biochemical Pathways

The primary biochemical pathway affected by Nonapeptide-1 is the melanogenesis signaling cascade . Nonapeptide-1 disrupts this pathway by interfering with the function of the melanocortin-1 receptor, potentially impeding the action of melanocyte-stimulating hormones and hindering the activation of tyrosinase . This interference results in the inhibition of melanin synthesis .

Pharmacokinetics

Peptides like nonapeptide-1 are typically metabolized by peptidases in the liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nonapeptide-1 and their impact on its bioavailability.

Result of Action

The primary result of Nonapeptide-1’s action is the inhibition of melanin synthesis . By interfering with the function of tyrosinase and blocking MC1-R receptors on melanocytes, Nonapeptide-1 reduces melanin production . This action can lead to a reduction in skin pigmentation, thereby ameliorating hyperpigmented areas caused by sun exposure and certain pathologies .

Action Environment

The efficacy and stability of Nonapeptide-1 can be influenced by various environmental factors. For instance, excessive sun exposure can elevate melanocyte-stimulating hormone (MSH) levels, which could potentially affect the efficacy of Nonapeptide-1 . More comprehensive investigations are needed to fully understand how environmental factors influence the action of nonapeptide-1 .

Biochemische Analyse

Biochemical Properties

Nonapeptide-1 is a selective antagonist of MC1R with a Ki value of 40 nM . It acts as a competitive α-MSH antagonist, potently inhibiting intracellular cAMP and melanosome dispersion induced by α-MSH in melanocytes . The nature of these interactions involves the competitive binding of Nonapeptide-1 to MC1R, preventing its activation by α-MSH .

Cellular Effects

Nonapeptide-1 influences cell function by inhibiting the production of melanin, a pigment responsible for skin color . It prevents the activation of tyrosinase, a crucial enzyme involved in melanin synthesis . This results in a reduction of sun and dark spots, freckles, and hyperpigmentation, leading to a lighter, whiter, and radiant complexion with an even skin tone .

Molecular Mechanism

At the molecular level, Nonapeptide-1 exerts its effects by binding to MC1R, a receptor on melanocytes . This binding prevents the activation of the receptor by α-MSH, thereby inhibiting the production of cAMP . The decrease in cAMP levels leads to a reduction in the activation of tyrosinase, which in turn inhibits melanin synthesis .

Temporal Effects in Laboratory Settings

It is known to be a stable and effective peptide that significantly reverses hyperpigmentation and equalizes skin tone in only 28 days .

Metabolic Pathways

Nonapeptide-1 is involved in the melanin synthesis pathway. It interacts with the MC1R receptor and the enzyme tyrosinase, both of which play crucial roles in this pathway

Subcellular Localization

The subcellular localization of Nonapeptide-1 is not well defined. It is known to interact with the MC1R receptor, which is located on the cell membrane of melanocytes

Vorbereitungsmethoden

Nonapeptid-1 wird durch Festphasenpeptidsynthese synthetisiert, ein Verfahren, das die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: an ein festes Harz.

Sequentielle Zugabe geschützter Aminosäuren: unter Verwendung von Kupplungsreagenzien wie HOBt/DCC oder DMAP/DCC.

Spaltung des Peptids: vom Harz und Entfernung der Schutzgruppen, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden umfassen die großtechnische Festphasenpeptidsynthese mit automatisierten Peptidsynthesizern, wodurch hohe Reinheit und Ausbeute sichergestellt werden.

Analyse Chemischer Reaktionen

Nonapeptid-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und das Peptid in seine reduzierte Form zurückversetzen.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der Substituenten ab.

Vergleich Mit ähnlichen Verbindungen

Nonapeptid-1 ist einzigartig in seiner spezifischen Antagonisierung des Alpha-Melanotropin-Hormons. Zu ähnlichen Verbindungen gehören:

Decapeptid-12: Ein weiteres haut-aufhellendes Peptid, das die Tyrosinaseaktivität hemmt, aber eine andere Aminosäuresequenz aufweist.

Hexapeptid-2: Bekannt für seine haut-aufhellenden Eigenschaften, zielt es ebenfalls auf die Melaninproduktion ab, jedoch durch einen anderen Mechanismus.

Tetrapeptid-30: Ein Peptid, das die Melaninproduktion reduziert, indem es den Transfer von Melanosomen zu Keratinozyten hemmt

This compound zeichnet sich durch seine hohe Spezifität und Wirksamkeit bei der Reduzierung der Hyperpigmentierung ohne Zytotoxizität oder Beeinträchtigung der Melanozytenfunktion aus.

Eigenschaften

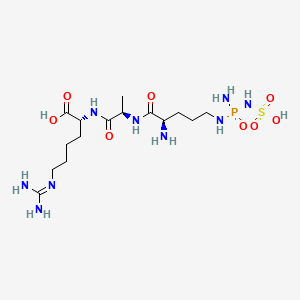

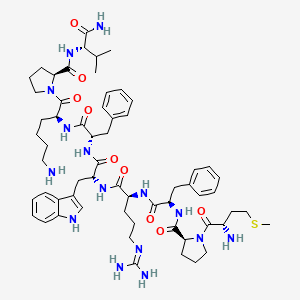

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFLNGRLKALWRF-LDXSYGEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H87N15O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158563-45-2 | |

| Record name | Nonapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONAPEPTIDE-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nonapeptide-1 and what is its primary known application?

A1: Nonapeptide-1, also known as Melanostatine 5, is a synthetic peptide primarily recognized for its potential skin-lightening properties. While its full mechanism of action is still being elucidated, it is believed to interfere with the production of melanin, the pigment responsible for skin color.

Q2: How does Nonapeptide-1 interact with its target to produce its skin-lightening effects?

A2: While the exact mechanism of action is still under investigation, studies suggest that Nonapeptide-1 may act by inhibiting the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. [] α-MSH is a hormone that stimulates melanocytes, the cells responsible for melanin production. By interfering with α-MSH signaling, Nonapeptide-1 could potentially reduce melanin synthesis, leading to a lightening of the skin tone. []

Q3: Has Nonapeptide-1 been investigated in clinical trials for the treatment of hyperpigmentation disorders like melasma?

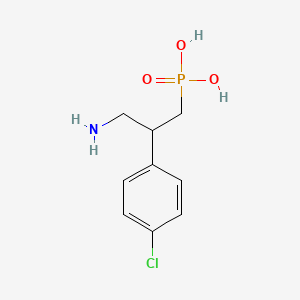

A3: A randomized controlled pilot study investigated a proprietary combination containing Nonapeptide-1, phenyl ethyl resorcinol, aminoethyl phosphinic acid, antioxidants, and sunscreen for melasma maintenance after treatment with a triple combination therapy. [] While the results suggested some potential benefits in maintaining remission, further research with larger sample sizes and longer follow-up periods is needed to confirm these findings and establish its efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)